5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide
Description
5-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide (molecular formula: C₁₆H₁₃BrFN₂O₂S, molecular weight: 377.26 g/mol) is a heterocyclic compound featuring a brominated furan ring connected via an ethyl linker to a 1,3-thiazole moiety substituted with a 3-fluorophenyl group. This compound (Catalog Number: SIN-009) is classified as a screening inhibitor, though its specific biological targets remain uncharacterized in the provided evidence .
Properties
IUPAC Name |
5-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2O2S/c17-14-5-4-13(22-14)15(21)19-7-6-12-9-23-16(20-12)10-2-1-3-11(18)8-10/h1-5,8-9H,6-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDGAKFCORUZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The furan ring can be introduced through a subsequent coupling reaction. The final step involves the bromination of the compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and bromination steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiazole and furan moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazole can inhibit the proliferation of various cancer cell lines such as:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT116 (colorectal cancer)
The mechanism of action often involves the inhibition of specific enzymes or receptors involved in cancer cell growth and survival pathways. The presence of electron-withdrawing groups such as bromine or fluorine in the structure may enhance cytotoxicity by increasing the compound's ability to interact with biological targets .
Antibacterial Activity
Thiazole derivatives have also been investigated for their antibacterial properties. Compounds similar to 5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide have demonstrated effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Case Studies and Research Findings
- Cytotoxicity Studies : A series of thiazole derivatives were synthesized and tested against multiple cancer cell lines. For example, one study reported IC50 values indicating that certain derivatives exhibited potent anticancer activity comparable to standard chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the thiazole ring significantly impact biological activity. For instance, the introduction of a methyl group at specific positions on the phenyl ring was found to enhance cytotoxic effects against cancer cells .
- Antimicrobial Testing : In vitro studies have shown that thiazole-based compounds can effectively inhibit bacterial growth, leading to their potential application in developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
5-Bromo-N-(4-Methyl-1,3-Thiazol-2-yl)Furan-2-Carboxamide
- Structure : Replaces the 3-fluorophenyl-thiazole-ethyl group with a simpler 4-methyl-thiazole.
- Key Differences :
- Substituent Effects : The methyl group on the thiazole reduces steric bulk and electron-withdrawing effects compared to the 3-fluorophenyl group. This may enhance solubility but diminish target affinity due to weaker hydrophobic interactions .
- Molecular Weight : Lower molecular weight (estimated ~288 g/mol) due to the absence of the fluorophenyl-ethyl chain.
- Implications : Simplified structure may improve synthetic accessibility but limit pharmacological potency.
5-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Furan-2-Carboxamide
- Structure : Substitutes the thiazole with a triazolopyridazine ring linked to a phenyl group.
- Key Differences :
- Heterocycle Replacement : The triazolopyridazine introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and polarity. This could enhance solubility but reduce blood-brain barrier penetration .
- Electronic Effects : The electron-deficient triazolopyridazine may alter binding interactions compared to the electron-rich thiazole.
- Implications: Potential for divergent biological targets, such as kinases or nucleic acid-binding proteins.
(E)-5-Bromo-N-(4-((2-(2-(4-Nitrophenyl)Acetyl)Hydrazineylidene)Methyl)Phenyl)Furan-2-Carboxamide (13c)
- Structure : Incorporates a hydrazone linker and a nitro group.
- Electron-Withdrawing Nitro Group: Enhances reactivity and may improve inhibition of metalloproteinases (e.g., MMP-13) by interacting with catalytic zinc ions .
5-Bromo-N-{4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-3-yl]Phenyl}Furan-2-Carboxamide
- Structure : Replaces the thiazole with an oxadiazole ring bearing a trimethoxyphenyl group.
- Trimethoxyphenyl Group: Enhances solubility via methoxy groups but may reduce membrane permeability due to increased polarity .
- Implications : Suitable for targets requiring polar interactions, such as topoisomerase inhibitors.
Structural and Functional Comparison Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ethyl-thiazole linkage and fluorophenyl group may complicate synthesis compared to simpler analogues (e.g., methyl-thiazole derivatives) .
- Biological Activity : The bromine atom on the furan ring is a conserved feature across analogues, suggesting its critical role in target engagement, possibly through halogen bonding .
- SAR Insights :
- Thiazole vs. Oxadiazole : Thiazole-containing compounds (e.g., SIN-009) may favor targets requiring sulfur-mediated interactions (e.g., cytochrome P450 enzymes), while oxadiazoles could suit polar environments.
- Fluorophenyl Substitution : Enhances metabolic stability compared to chlorophenyl or nitrophenyl groups, as seen in related dihydrothiophenes .
Biological Activity
The compound 5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrF₁N₄O₂S
- Molecular Weight : 421.33 g/mol
The presence of a bromine atom and a fluorophenyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent functionalization to introduce the furan and carboxamide groups. Recent studies have optimized these synthetic routes to improve yield and purity, which are crucial for biological testing .
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro tests revealed that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been evaluated using several models. For example, studies involving carrageenan-induced paw edema in rats indicated that the compound significantly reduced inflammation compared to control groups. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
Cytotoxicity and Cancer Research
Preliminary cytotoxicity assays on cancer cell lines have shown that this compound exhibits selective cytotoxic effects against certain cancer types. The compound's IC50 values indicate promising activity against breast and colon cancer cell lines, suggesting a potential role in cancer therapy .
Case Study 1: Antibacterial Efficacy
A study conducted by El-Karim et al. highlighted the antibacterial efficacy of thiazole derivatives. The tested compound showed an inhibition percentage of over 80% against Staphylococcus aureus at a concentration of 100 µg/mL, indicating strong antibacterial properties .
Case Study 2: Anti-inflammatory Effects
In another study focusing on anti-inflammatory activity, compounds structurally related to this compound were tested for their ability to inhibit COX enzymes. Results showed that the compound had a COX-2 selectivity index greater than 10, suggesting it could be a safer alternative to traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A plausible route involves:
Coupling of thiazole and furan moieties : Use Suzuki-Miyaura cross-coupling to link the 3-fluorophenyl-thiazole fragment with the bromofuran core .
Amide bond formation : Employ carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach the ethyl-thiazole side chain to the furan-2-carboxamide group .
- Key Considerations : Optimize reaction conditions (e.g., inert atmosphere, temperature control) to improve yields and purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with specific shifts for the bromofuran (δ ~7.5 ppm for furan protons) and thiazole (δ ~8.0 ppm for aromatic protons) groups .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z ~435) .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1680 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functionalities .
Q. How can researchers conduct preliminary bioactivity screening for this compound?
- Methodological Answer :
- In vitro assays : Test against enzyme targets (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC₅₀ determination) .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization assays to evaluate target affinity .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound when scaling up?
- Methodological Answer :
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency .
- Solvent selection : Compare polar aprotic solvents (DMF, DMSO) to balance reaction rate and byproduct formation .
- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Assay validation : Confirm target engagement using orthogonal methods (e.g., thermal shift assays for protein-ligand binding) .
- Metabolic stability : Evaluate hepatic microsomal stability to identify rapid degradation pathways .
- Formulation adjustments : Use pharmacokinetic (PK) studies to optimize dosing regimens (e.g., nanoencapsulation for improved bioavailability) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases) .
- QSAR modeling : Corrogate substituent effects (e.g., bromine vs. chlorine) on activity using descriptors like logP and polar surface area .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Fragment replacement : Synthesize analogs with substituted thiazoles (e.g., 4-chlorophenyl) or modified furans (e.g., 5-methylfuran) .
- Pharmacophore mapping : Identify essential motifs (e.g., bromofuran’s electron-withdrawing effect) using 3D alignment tools .
- Bioisosteric swaps : Replace the ethyl linker with propyl or cyclopropyl groups to modulate conformational flexibility .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 37°C for 24 hours .
- Oxidative stress : Expose to H₂O₂ (0.3% v/v) and track oxidation byproducts using LC-MS .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV-vis irradiation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
